![molecular formula C22H26O3 B1245206 Panicein A](/img/structure/B1245206.png)
Panicein A
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Overview
Description
Panicein A is a monoterpenoid.
Panicein A is a natural product found in Haliclona fulva, Halichondria panicea, and Haliclona mucosa with data available.
Scientific Research Applications
Total Synthesis and Antiproliferative Activity
The total synthesis of Panicein A2, a unique aromatic sesquiterpene, has been achieved, confirming its natural structure. Initial research hoped Panicein A2 would exhibit significant antiproliferative activity against various tumor cell lines, as it was believed to exhibit cytotoxicity in vitro. However, tests conducted by the National Cancer Institute (NCI) against a range of human cancer cell lines revealed that Panicein A2 exhibits minimal antiproliferative activity at a concentration of 10 μM. This finding contrasts with earlier reports and indicates that Panicein A2 may not be as effective against cancer cells as previously thought, calling for further investigation into its potential medicinal applications (Yeung, L., Pilkington, L., Cadelis, M. M., Copp, B., & Barker, D., 2015).
Inhibition of Multidrug Resistance in Cancer Therapy
Panicein A hydroquinone, derived from the Mediterranean sponge Haliclona (Soestella) mucosa, has shown promising results in inhibiting the doxorubicin efflux activity of the Hedgehog receptor Patched, a multidrug transporter expressed in various cancers. This inhibition enhances the cytotoxicity of doxorubicin on melanoma cells in vitro, suggesting a potential application in overcoming multidrug resistance in cancer therapy. Molecular docking studies indicate that Panicein A hydroquinone interacts with the bacterial drug efflux pump AcrB and a modeled structure of Patched near the doxorubicin binding site, highlighting its potential as the first antagonist of Patched's drug efflux activity. This discovery opens new avenues for combining Panicein A hydroquinone with traditional chemotherapy to improve treatment outcomes for cancer patients, reduce tumor drug resistance, and decrease the likelihood of recurrence and metastasis (Fiorini, L., Tribalat, M.-A., Sauvard, L., Cazareth, J., Lalli, E., Broutin, I., Thomas, O., & Mus-Veteau, I., 2015).
properties
Product Name |
Panicein A |
---|---|
Molecular Formula |
C22H26O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpent-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H26O3/c1-14(6-8-18-13-19(23)9-11-21(18)24)7-10-20-15(2)12-22(25-5)17(4)16(20)3/h6,9,11-13H,7-8,10H2,1-5H3/b14-6+ |
InChI Key |
NXLCEZDPQUVCRS-MKMNVTDBSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1CC/C(=C/CC2=CC(=O)C=CC2=O)/C)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1CCC(=CCC2=CC(=O)C=CC2=O)C)C)C)OC |
synonyms |
panicein A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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